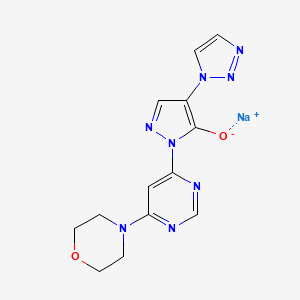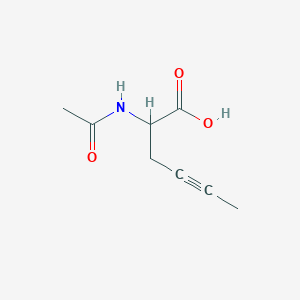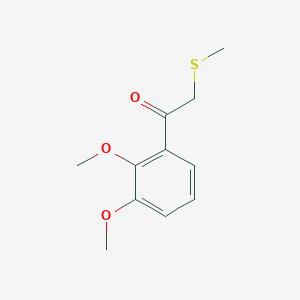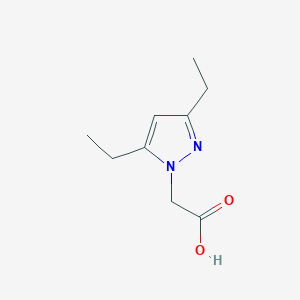
Molidustat sodium
Descripción general
Descripción
El molidustato sódico es un compuesto farmacéutico que actúa como un inhibidor de la prolil hidroxilasa de factor inducible por hipoxia. Este compuesto aumenta la producción endógena de eritropoyetina, que estimula la producción de hemoglobina y glóbulos rojos. Se utiliza principalmente en el tratamiento de la anemia causada por enfermedad renal crónica .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del molidustato sódico implica varios pasos clave, incluida la formación del núcleo de pirazolona y la introducción de los grupos morfolina y triazol. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas.
Métodos de Producción Industrial: La producción industrial del molidustato sódico sigue una ruta sintética similar, pero se amplía para acomodar cantidades más grandes. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos de producción y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones: El molidustato sódico se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en la molécula, alterando potencialmente sus propiedades farmacológicas.
Reducción: Esta reacción puede usarse para reducir grupos funcionales específicos, impactando la estabilidad y la actividad del compuesto.
Sustitución: Esta reacción implica reemplazar un grupo funcional por otro, que puede usarse para crear derivados con diferentes propiedades.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos funcionalizados.
Aplicaciones Científicas De Investigación
El molidustato sódico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar las vías de factor inducible por hipoxia y su regulación.
Biología: Los investigadores utilizan el molidustato sódico para investigar el papel de la eritropoyetina en la producción de glóbulos rojos y su impacto en varios procesos biológicos.
Medicina: El molidustato sódico se está estudiando por su potencial para tratar la anemia en pacientes con enfermedad renal crónica y otras afecciones.
Industria: La capacidad del compuesto para estimular la producción de eritropoyetina lo hace valioso en el desarrollo de nuevos agentes terapéuticos y fármacos para mejorar el rendimiento.
Mecanismo De Acción
El molidustato sódico ejerce sus efectos inhibiendo la prolil hidroxilasa de factor inducible por hipoxia. Esta inhibición estabiliza el factor inducible por hipoxia, lo que lleva a una mayor transcripción de eritropoyetina y una posterior estimulación de la producción de glóbulos rojos. Los objetivos moleculares involucrados incluyen la vía de factor inducible por hipoxia y el gen de la eritropoyetina .
Compuestos Similares:
Darbepoetina alfa: Otro agente estimulante de la eritropoyesis utilizado para tratar la anemia.
Roxadustato: Un inhibidor de la prolil hidroxilasa de factor inducible por hipoxia con aplicaciones similares.
Singularidad: El molidustato sódico es único en su inhibición específica de la prolil hidroxilasa de factor inducible por hipoxia, lo que lleva a un enfoque más específico y potencialmente más seguro para estimular la producción de eritropoyetina en comparación con otros agentes .
Comparación Con Compuestos Similares
Darbepoetin alfa: Another erythropoiesis-stimulating agent used to treat anemia.
Roxadustat: A hypoxia-inducible factor prolyl hydroxylase inhibitor with similar applications.
Uniqueness: Molidustat sodium is unique in its specific inhibition of hypoxia-inducible factor prolyl hydroxylase, leading to a more targeted and potentially safer approach to stimulating erythropoietin production compared to other agents .
Propiedades
IUPAC Name |
sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9,22H,3-6H2;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRQLKYGGSWDNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C(=C(C=N3)N4C=CN=N4)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N8NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375799-59-9 | |
| Record name | Sodium 1-[6-(morpholin-4-yl)pyrimidin-4-yl]-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLIDUSTAT SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI0NE7C96T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)





